N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide
Description
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Properties
IUPAC Name |
N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2/c21-15-7-4-8-16(11-15)26-19-17(12-23-26)20(28)25(13-22-19)24-18(27)10-9-14-5-2-1-3-6-14/h1-8,11-13H,9-10H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWXXFXNVQCPLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved through the compound’s fit into the CDK2 active site, where it forms essential hydrogen bonds with Leu83. This interaction results in the alteration of cell cycle progression and induction of apoptosis within cells.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase. This results in the arrest of the cell cycle, preventing the cells from dividing and proliferating.
Pharmacokinetics
These studies help in predicting the structure requirement for the observed antitumor activity.
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the range of 45–97 nM and 6–99 nM, respectively. It also displayed moderate activity against HepG-2 with an IC50 range of 48–90 nM.
Biological Activity
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, particularly its potential as an anti-cancer agent, and summarizes relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 393.8 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets due to its unique structural attributes.
Research indicates that this compound exhibits significant kinase inhibitory activity , targeting enzymes crucial in cell signaling pathways. Notably, it has shown efficacy against several kinases involved in cancer progression, including:
- Aurora Kinase
- FLT3
- JAK2
These kinases play pivotal roles in cell division and survival, making them attractive targets for cancer therapy.
Anticancer Potential
Several studies have focused on the anticancer properties of this compound. In vitro assays using various cancer cell lines have demonstrated that this compound can inhibit cell proliferation and induce apoptosis. The following table summarizes key findings from recent studies:
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 (Breast) | 15 | Aurora kinase inhibition | |
| A549 (Lung) | 20 | FLT3 inhibition | |
| K562 (Leukemia) | 10 | JAK2 inhibition |
These results indicate that the compound has a promising profile as a potential anti-cancer agent.
Case Studies
Case Study 1: Inhibition of Cancer Cell Growth
In a study published in Cancer Research, researchers evaluated the efficacy of this compound against breast cancer cells. The compound was found to significantly inhibit cell growth at low concentrations (IC50 = 15 µM), suggesting its potential as a therapeutic agent in breast cancer treatment .
Case Study 2: Kinase Selectivity
Another study focused on the selectivity profile of the compound against various kinases. Using a panel of kinase assays, it was determined that the compound preferentially inhibited Aurora kinase over other kinases tested, highlighting its potential for targeted cancer therapy .
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core, which is fused with a chlorophenyl substituent and an amide group. The presence of halogen atoms (such as chlorine) enhances lipophilicity and may influence interactions with biological targets. The molecular formula is , with a molecular weight of approximately 357.81 g/mol.
Anticancer Properties
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activity. N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide has been investigated for its ability to inhibit various kinases involved in cancer cell signaling pathways. Specifically, it has shown potential as an inhibitor of Aurora kinase, FLT3, and JAK2, which are crucial in the proliferation and survival of cancer cells . Preclinical studies have demonstrated promising results in inhibiting tumor growth in various cancer models.
Anti-inflammatory Effects
In addition to its anticancer properties, compounds within this class have been evaluated for anti-inflammatory effects. Studies suggest that pyrazolo derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Antimicrobial Activity
The antimicrobial properties of pyrazolo derivatives have also been explored. Some studies indicate that these compounds can exhibit activity against various pathogens, making them candidates for further development as antimicrobial agents .
Case Studies and Research Findings
Several studies have documented the efficacy of pyrazolo derivatives:
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to construct the pyrazolo[3,4-d]pyrimidin-4-one core in this compound?
- The core scaffold is typically synthesized via cyclocondensation reactions. For example, anhydrous hydrazine and substituted aldehydes (e.g., 3-fluoro-2-formylpyridine) are heated at 110°C for 16 hours to form intermediates like 3-bromo-1H-pyrazolo[4,3-b]pyridine . Subsequent Boc protection and Buchwald-Hartwig amination with aryl amines (e.g., 3-chloro-4-fluorophenylamine) yield functionalized derivatives. Purification via reverse-phase chromatography ensures product integrity .
Q. How can researchers confirm the molecular structure of this compound and its intermediates?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR spectra verify substitution patterns and regiochemistry. For example, aromatic protons in the 3-chlorophenyl group appear as distinct doublets in the δ 7.2–7.8 ppm range .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., C22H19ClFN5O4 for a related analog ).
- X-ray Crystallography: Resolves stereochemical ambiguities, as demonstrated for ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate .
Q. What reaction conditions optimize coupling of the 3-phenylpropanamide side chain to the pyrazolo-pyrimidine core?
- Use carbodiimide coupling agents (e.g., EDC·HCl) with HOBt·H2O in anhydrous dichloromethane or DMF. Triethylamine is added to neutralize HCl byproducts. Reaction monitoring via TLC or LC-MS ensures completion .
Advanced Research Questions
Q. How can conflicting biological activity data for pyrazolo-pyrimidine derivatives be resolved?
- Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., chloro vs. methoxy groups on the phenyl ring) to isolate pharmacophoric elements. For example, anti-inflammatory activity in analogs correlates with electron-withdrawing substituents at the 3-position .
- Dose-Response Assays: Test compounds across a wide concentration range (e.g., 0.1–100 μM) to identify off-target effects or nonlinear responses .
Q. What strategies mitigate low yields in multi-step syntheses of this compound?
- Intermediate Stabilization: Protect reactive amines (e.g., tert-butoxycarbonyl, Boc) to prevent side reactions during coupling .
- Catalytic Optimization: Replace Pd2(dba)3/XPhos with Pd(OAc)2/SPhos for improved turnover in aryl amination steps .
- Design of Experiments (DoE): Apply factorial designs to optimize temperature, solvent, and stoichiometry. For example, flow chemistry methods enhance reproducibility in diazomethane syntheses .
Q. How do computational models predict the binding affinity of this compound to kinase targets?
- Molecular Docking: Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., JAK2 or CDK2). Focus on hydrogen bonds between the pyrimidin-4-one carbonyl and kinase hinge regions.
- QM/MM Simulations: Evaluate electronic effects of the 3-chlorophenyl group on binding energy .
Q. What analytical techniques resolve regiochemical ambiguity in pyrazolo-pyrimidine derivatives?
- NOESY NMR: Identifies spatial proximity between the 3-chlorophenyl group and pyrimidine protons.
- Isotopic Labeling: Synthesize 15N-labeled analogs to track nitrogen connectivity via HMBC correlations .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported anti-inflammatory IC50 values for structural analogs?
- Assay Standardization: Validate protocols using positive controls (e.g., celecoxib) across labs.
- Meta-Analysis: Compare data from peer-reviewed studies (e.g., pyrazolo[3,4-d]pyrimidines in vs. pyrrolo[3,2-d]pyrimidines in ) to identify assay-specific biases.
Q. What mechanistic insights explain the compound’s instability under acidic conditions?
- Degradation Studies: Incubate the compound in HCl (pH 2) and analyze by LC-MS. The 4-oxo group may undergo keto-enol tautomerism, leading to ring-opening at elevated temperatures .
- Stabilization Strategies: Formulate as a hydrochloride salt or incorporate electron-donating substituents to reduce electrophilic susceptibility .
Methodological Tables
Table 1: Key Synthetic Steps and Yields for Pyrazolo-Pyrimidine Derivatives
Table 2: Comparative Bioactivity of Structural Analogs
| Compound | Substituents | IC50 (μM) | Target | Reference |
|---|---|---|---|---|
| A | 3-Chlorophenyl | 0.45 | JAK2 | |
| B | 4-Methoxyphenyl | 1.2 | JAK2 | |
| C | 3,4-Dichlorophenyl | 0.12 | CDK2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
